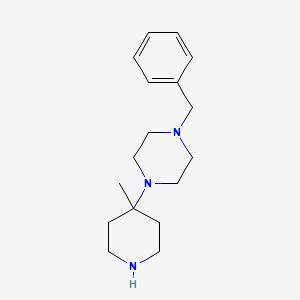

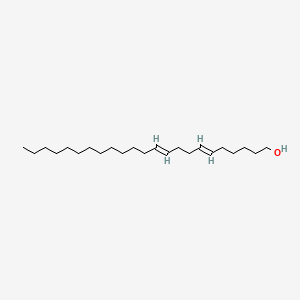

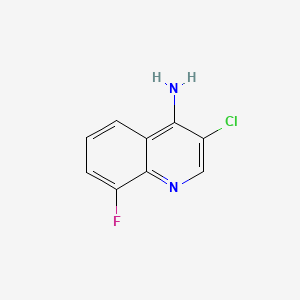

![molecular formula C14H15NO3S B567676 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide CAS No. 1261947-72-1](/img/structure/B567676.png)

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 4-Hydroxy-TEMPO involves the condensation of acetone and ammonia . Another example is the synthesis of novel bis azo dyes derived from benzidine, which involves coupling with ethyl cyanoacetate and malononitrile to give azo-hydrazo products .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, benzidine, an aromatic amine, is used in the production of dyes and has been linked to bladder and pancreatic cancer .Applications De Recherche Scientifique

Sulfonamide Inhibitors in Therapeutics

Sulfonamide compounds, including 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide, are a significant class of synthetic bacteriostatic antibiotics utilized for the therapy of bacterial infections and diseases caused by other microorganisms before the introduction of penicillin in 1941. They have found application across a broad spectrum of therapeutic areas beyond their antibacterial origins. Notably, sulfonamides serve as antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease, demonstrating their versatility and enduring importance in pharmaceuticals. This diversity underscores the sulfonamides' role as foundational compounds leading to highly valuable drug candidates for various conditions, including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Antibacterial to Antitumour Potential

The development of bioactive substances containing the sulfonamide subunit has steadily grown due to their important biological properties. This includes not only antibacterial but also antifungal, antiparasitic, antioxidant, and antitumor properties. The ease of synthesis of sulfonamides allows for a diversity of derivatives, offering a broad range of biological activities. This adaptability makes sulfonamides an essential group in the planning and development of bioactive substances, highlighting their potential in antitumor applications. The structural characteristic of the sulfonamide group, particularly in orientation towards other functional groups, demonstrates a clear structure-activity relationship, underscoring its medicinal significance (Azevedo-Barbosa et al., 2020).

Analytical and Environmental Studies

Analytical methods for determining sulfonamides have evolved, with capillary electrophoresis (CE) emerging as a new trend in pharmaceutical and food analyses. This development highlights the importance of improved methods for the analysis of sulfonamides, given their widespread use in medicine and veterinary medicine. The review of various CE methods underscores the technique's utility in the quality control of pharmaceutical dosage forms, food analysis, and determinations in serum and other biological fluids, offering insights into the behavior of sulfonamides for theoretical studies (Hoff & Kist, 2009).

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-5-3-4-12(10-14)11-6-8-13(16)9-7-11/h3-10,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQBHAZSBSLEMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683644 |

Source

|

| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide | |

CAS RN |

1261947-72-1 |

Source

|

| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

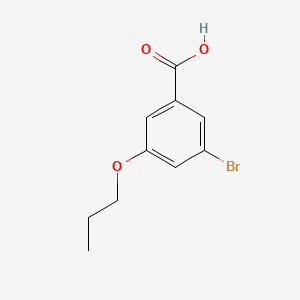

![5-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B567599.png)

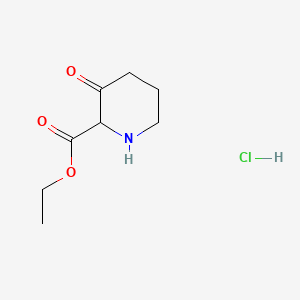

![5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567605.png)

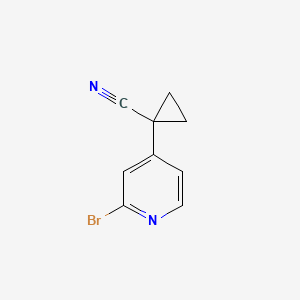

![Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B567608.png)

![4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B567614.png)